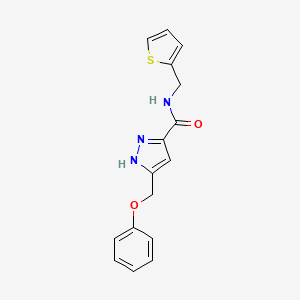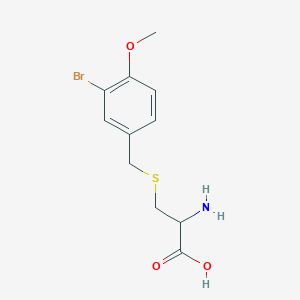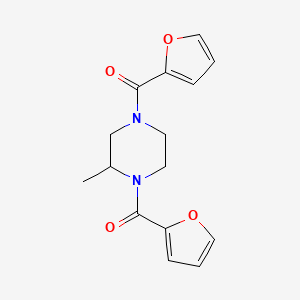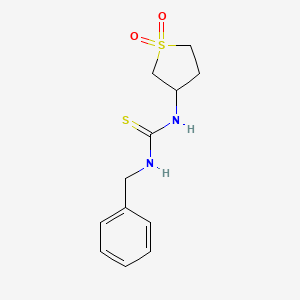![molecular formula C16H13ClF3NOS B3928925 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)propanamide](/img/structure/B3928925.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)propanamide
Vue d'ensemble
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)propanamide, also known as CTAP, is a chemical compound that has been widely used in scientific research. CTAP is a selective antagonist of the mu-opioid receptor, which plays a crucial role in pain management and addiction.
Mécanisme D'action
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)propanamide acts as a competitive antagonist of the mu-opioid receptor, which means that it binds to the receptor and prevents the binding of endogenous opioids such as endorphins, enkephalins, and dynorphins. By blocking the activation of the mu-opioid receptor, this compound can reduce the analgesic and rewarding effects of opioids.
Biochemical and Physiological Effects
This compound has been shown to block the analgesic effects of opioids in animal models, indicating that it can be used to study the role of the mu-opioid receptor in pain management. This compound has also been shown to reduce the rewarding effects of opioids, which makes it a potential therapeutic agent for addiction. This compound has been shown to have no significant effects on locomotor activity, anxiety, or depression-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)propanamide has several advantages as a research tool. It is a selective antagonist of the mu-opioid receptor, which means that it does not affect other opioid receptors. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations. It has a low solubility in water, which makes it difficult to administer in vivo. This compound also has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects.
Orientations Futures
There are several future directions for N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)propanamide research. One potential direction is to investigate the role of the mu-opioid receptor in chronic pain and the development of tolerance to opioids. Another direction is to study the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system. This compound could also be used to study the role of the mu-opioid receptor in other psychiatric disorders, such as depression and anxiety. Finally, this compound could be used to develop new therapeutic agents for pain management and addiction.
Applications De Recherche Scientifique
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(phenylthio)propanamide has been extensively used in scientific research to study the mu-opioid receptor and its role in pain management and addiction. This compound has been shown to be a potent and selective antagonist of the mu-opioid receptor, which makes it an ideal tool for studying the receptor's function. This compound has also been used to investigate the role of the mu-opioid receptor in stress-induced analgesia, tolerance, and dependence.
Propriétés
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NOS/c1-10(23-12-5-3-2-4-6-12)15(22)21-11-7-8-14(17)13(9-11)16(18,19)20/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYRHUYILIYRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(acetylamino)-N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chloro-N-methylbenzamide](/img/structure/B3928845.png)
![1-{[(2-chlorobenzyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B3928846.png)
![ethyl 4-[N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3928851.png)

![N-bicyclo[2.2.1]hept-2-yl-4-(4-morpholinylmethyl)benzamide](/img/structure/B3928871.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B3928874.png)
![N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3928877.png)



![3-{[5-(6-methyl-1,3-benzodioxol-5-yl)-4-phenyl-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B3928902.png)

![1-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-methoxyphenyl)amino]-2-propanol ethanedioate (salt)](/img/structure/B3928916.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B3928921.png)